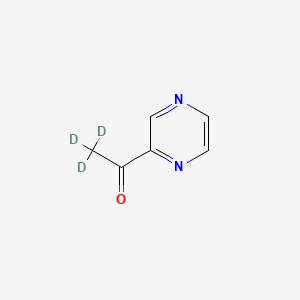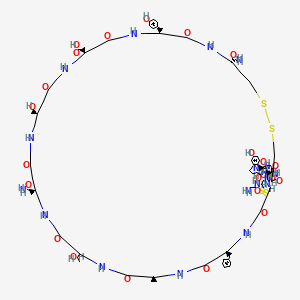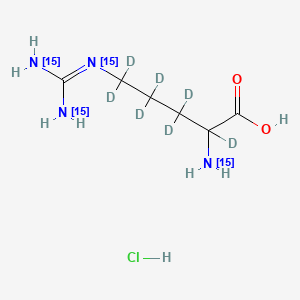
Arginine-15N4,d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine-15N4,d7 (hydrochloride) is a derivative of arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is labeled with stable isotopes of nitrogen (15N) and deuterium (d7), making it valuable for scientific research, particularly in the fields of biochemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes without altering the chemical structure of arginine .
Industrial Production Methods: Industrial production of Arginine-15N4,d7 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions: Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine and urea .
Applications De Recherche Scientifique
Arginine-15N4,d7 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to analyze the pathways and fluxes of arginine metabolism.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of arginine-containing drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of arginine-based products .
Mécanisme D'action
The mechanism of action of Arginine-15N4,d7 (hydrochloride) is similar to that of natural arginine. It serves as a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and immune response. The labeled isotopes allow for precise tracking and quantification of arginine metabolism in biological systems .
Comparaison Avec Des Composés Similaires
- Arginine-13C6,15N4 (hydrochloride)
- Arginine-15N4 (hydrochloride)
- Arginine-13C6 (hydrochloride)
Comparison: Arginine-15N4,d7 (hydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
Propriétés
Formule moléculaire |
C6H15ClN4O2 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
Clé InChI |
KWTQSFXGGICVPE-JKNVSEFISA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



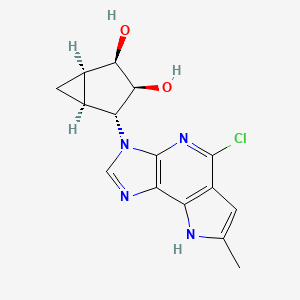
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
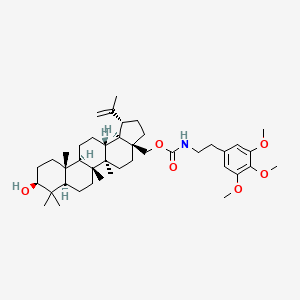


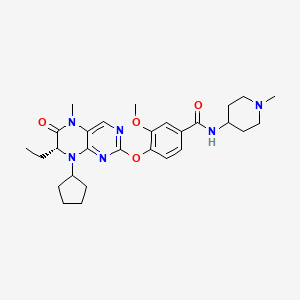

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)


